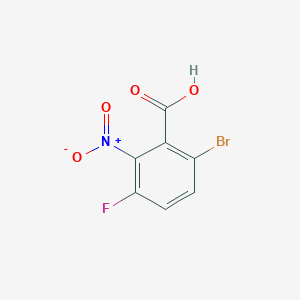

6-Bromo-3-fluoro-2-nitrobenzoic acid

CAS No.:

Cat. No.: VC20231175

Molecular Formula: C7H3BrFNO4

Molecular Weight: 264.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrFNO4 |

|---|---|

| Molecular Weight | 264.00 g/mol |

| IUPAC Name | 6-bromo-3-fluoro-2-nitrobenzoic acid |

| Standard InChI | InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12) |

| Standard InChI Key | XUOFZRSCPGKBBS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1F)[N+](=O)[O-])C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name, 6-bromo-3-fluoro-2-nitrobenzoic acid, reflects its substitution pattern (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1807025-89-3 | |

| Molecular Formula | C₇H₃BrFNO₄ | |

| Molecular Weight | 264.01 g/mol | |

| SMILES Notation | O=C(O)C1=C(Br)C=CC(F)=C1N+[O–] | |

| InChI Key | XUOFZRSCPGKBBS-UHFFFAOYSA-N |

The nitro group at position 2 introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and reduction reactions .

Synthesis and Manufacturing

Key Synthetic Routes

Patent literature reveals two primary methods for synthesizing 6-bromo-3-fluoro-2-nitrobenzoic acid:

Nitration-Bromination Sequence (Patent CN102795993B)

This route involves:

-

Nitration: Reaction of 2-fluoro-6-bromobenzoic acid with nitric acid in sulfuric acid at −2–2°C to introduce the nitro group .

-

Purification: Isolation via dichloromethane extraction and neutralization, yielding 85–90% purity .

Multi-Step Functionalization (Patent WO2014071545A1)

A more complex approach employs:

-

Nitro Reduction: Using iron powder and ammonium chloride at 90–95°C to convert nitro intermediates to amines .

-

Diazotization-Deamination: Treatment with sodium nitrite and hypophosphorous acid to remove amino groups, achieving 70–75% yield .

Table 1 compares these methods:

Challenges include controlling exothermic reactions during nitration and minimizing byproducts like 4-bromo-3-fluorobenzoic acid .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from Chemsrc and PubChem indicate:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

Applications in Pharmaceutical Synthesis

Role as a Fluorinated Intermediate

6-Bromo-3-fluoro-2-nitrobenzoic acid serves as a precursor in:

-

Anticancer Agents: Functionalization of indazolone derivatives via photochemical cyclization .

-

Antibiotics: Incorporation into fluoroquinolone analogs through Suzuki-Miyaura coupling .

A notable example is its use in synthesizing 2-cyclopentyl-3-oxo-N-propyl-2,3-dihydro-1H-indazole-6-carboxamide, a kinase inhibitor tested in Phase I trials .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.58 (t, J = 5.5 Hz, 1H), 7.71–7.64 (m, 2H), 7.53 (d, J = 9.0 Hz, 1H) .

-

HPLC: Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water) .

Stability studies indicate degradation above 40°C, necessitating storage at 0–8°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume